molecular formula C8H10N2O2 B1612838 3-Amino-2-hydroxy-N-methylbenzamide CAS No. 194413-46-2

3-Amino-2-hydroxy-N-methylbenzamide

Cat. No.: B1612838
CAS No.: 194413-46-2
M. Wt: 166.18 g/mol
InChI Key: IEABMNXBYJWGBK-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the third position, a hydroxyl group at the second position, and a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-N-methylbenzamide typically involves the reaction of 3-amino-2-hydroxybenzoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Activation of the Carboxylic Acid Group: The carboxylic acid group of 3-amino-2-hydroxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Amidation Reaction: The activated carboxylic acid reacts with methylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of enzymatic synthesis, where specific enzymes catalyze the reaction between 3-amino-2-hydroxybenzoic acid and methylamine. This method offers advantages such as higher yields, milder reaction conditions, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

    Oxidation: Formation of 3-amino-2-oxo-N-methylbenzamide.

    Reduction: Formation of 3-amino-2-hydroxy-N-methylbenzylamine.

    Substitution: Formation of various substituted benzamide derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-2-hydroxy-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N-methylbenzamide: Lacks the hydroxyl group at the second position.

    3-Hydroxy-N-methylbenzamide: Lacks the amino group at the third position.

    2-Hydroxy-N-methylbenzamide: Lacks the amino group and has the hydroxyl group at the second position.

Uniqueness

3-Amino-2-hydroxy-N-methylbenzamide is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its analogs .

Properties

IUPAC Name

3-amino-2-hydroxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-8(12)5-3-2-4-6(9)7(5)11/h2-4,11H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEABMNXBYJWGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609731
Record name 3-Amino-2-hydroxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194413-46-2
Record name 3-Amino-2-hydroxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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